molecular formula C16H16ClNO2S B4572867 2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide

2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide

Cat. No.: B4572867
M. Wt: 321.8 g/mol
InChI Key: LFXRFYVDUPPOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0590276 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Degradation

  • Occurrence and Toxicity : Studies have explored the environmental presence and toxic effects of antimicrobial and herbicidal compounds, such as triclosan and chlorophenols, which share structural similarities with the given chemical. These compounds have been widely detected in various environmental compartments, including water bodies and sediments, due to their partial elimination in sewage treatment plants. Their hydrophobic nature allows accumulation in fatty tissues, leading to bioaccumulation in aquatic organisms and potential toxic effects (Bedoux et al., 2012; Peng et al., 2016).

  • Sorption to Soil and Minerals : The sorption behavior of phenoxy herbicides, including mechanisms of interaction with soil and mineral components, has been extensively reviewed. Understanding these interactions is crucial for assessing the environmental fate of such compounds and devising remediation strategies (Werner et al., 2012).

Toxicity and Biodegradation

  • Toxic Effects and Mechanisms : The toxic effects of chlorophenols, a group related to the compound of interest, on fish highlight the ecological risk these substances pose. Chlorophenols can cause oxidative stress, immune system disruption, endocrine dysfunction, and even carcinogenic effects in aquatic organisms, underscoring the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).

  • Biodegradation and Management of Acute Poisoning : Research has also focused on the mechanisms of toxicity and clinical management of poisoning by chlorophenoxy herbicides, which share structural elements with the target compound. These studies provide insights into the acute and chronic health risks posed by such chemicals, as well as potential treatments for exposure (Bradberry et al., 2000).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-11(20-14-9-5-3-7-12(14)17)16(19)18-13-8-4-6-10-15(13)21-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXRFYVDUPPOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.